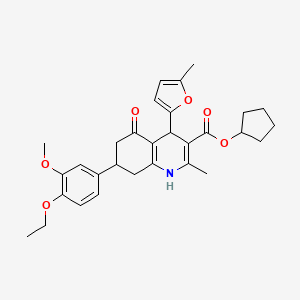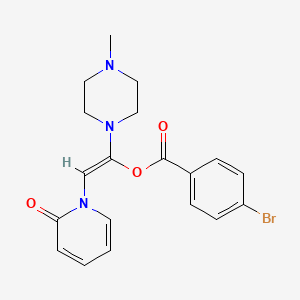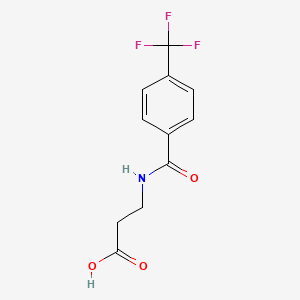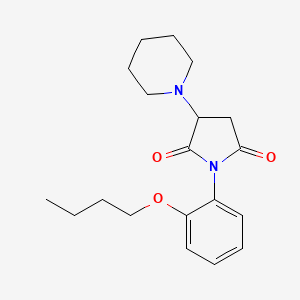![molecular formula C19H21F3N2O5S B14946908 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-N-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]PHENYL}AMINE is a complex organic compound characterized by its unique structural components. This compound features a tert-butyl group, a phenoxy group, a nitro group, and a trifluoromethylsulfonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-N-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]PHENYL}AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxyethylamine derivative, followed by the introduction of the nitro and trifluoromethylsulfonyl groups under controlled conditions. Common reagents used in these reactions include tert-butyl phenol, ethyl bromide, and various nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-N-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]PHENYL}AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethylsulfonyl group can participate in reduction reactions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
N-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-N-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]PHENYL}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-N-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethylsulfonyl groups play a crucial role in its reactivity and biological activity. These groups can participate in electron transfer processes, influencing the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide: Shares structural similarities with the presence of tert-butyl and phenoxy groups.
Phenyl boronic acid derivatives:
Uniqueness
N-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-N-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]PHENYL}AMINE stands out due to its combination of nitro and trifluoromethylsulfonyl groups, which impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21F3N2O5S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C19H21F3N2O5S/c1-18(2,3)13-4-6-14(7-5-13)29-11-10-23-16-9-8-15(12-17(16)24(25)26)30(27,28)19(20,21)22/h4-9,12,23H,10-11H2,1-3H3 |
InChI Key |
NRBAJJZTMCKLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-1'-(3,5-dichlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14946825.png)
![5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14946829.png)
![4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B14946836.png)
![Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14946840.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14946856.png)
![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14946860.png)



![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)

![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)

